(5E)-5-(3-hydroxy-4-methoxybenzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one
Overview
Description
(5E)-5-(3-hydroxy-4-methoxybenzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one is a synthetic organic compound belonging to the thiazolidinone class This compound is characterized by the presence of a thiazolidinone ring, which is a five-membered ring containing both sulfur and nitrogen atoms
Mechanism of Action
- The primary targets of CHEMBRDG-BB 5614103 are specific proteins or enzymes within cells. Unfortunately, precise information about these targets is not readily available in the sources I’ve searched .
Target of Action
Biochemical Pathways
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-(3-hydroxy-4-methoxybenzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one typically involves the condensation of 3-hydroxy-4-methoxybenzaldehyde with 3-methyl-2-thioxo-1,3-thiazolidin-4-one under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, and the mixture is refluxed to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(5E)-5-(3-hydroxy-4-methoxybenzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The benzylidene group can be reduced to form a saturated derivative.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the methoxy group under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of a saturated thiazolidinone derivative.
Substitution: Formation of various substituted thiazolidinone derivatives depending on the nucleophile used.
Scientific Research Applications
(5E)-5-(3-hydroxy-4-methoxybenzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized thiazolidinone derivatives.
Comparison with Similar Compounds
Similar Compounds
(3-Hydroxy-4-methoxybenzylidene)malononitrile: Shares the benzylidene group with hydroxy and methoxy substitutions.
N’-(3-Hydroxy-4-methoxybenzylidene)benzohydrazide: Contains a similar benzylidene group but with a different core structure.
2-(3-Hydroxy-4-methoxybenzylidene)-1H-indene-1,3(2H)-dione: Features a benzylidene group with hydroxy and methoxy substitutions but with an indene core.
Uniqueness
(5E)-5-(3-hydroxy-4-methoxybenzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one is unique due to its thiazolidinone core, which imparts distinct chemical and biological properties
Biological Activity
The compound (5E)-5-(3-hydroxy-4-methoxybenzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one is a derivative of thiazolidin-4-one, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its antibacterial, anticancer, and antioxidant properties, supported by data tables and relevant case studies.
Chemical Structure and Properties
The structure of this compound can be described as follows:
- Molecular Formula : CHNOS
- Molecular Weight : 253.31 g/mol
This compound features a thiazolidinone core with a methoxy and hydroxyl substituent on the aromatic ring, which may influence its biological activity.
Antibacterial Activity
Thiazolidinone derivatives have shown significant antibacterial properties. For instance, compounds within this class have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. A study indicated that similar thiazolidinone derivatives exhibited potent antibacterial activity against Escherichia coli and Staphylococcus aureus, with inhibition percentages reaching up to 91.66% for S. aureus .
Table 1: Antibacterial Activity of Thiazolidinone Derivatives
Compound | Bacteria | Inhibition (%) |
---|---|---|
2-(Chlorophenyl-imino)thiazolidin-4-one | E. coli | 88.46 |
S. aureus | 91.66 | |
This compound | TBD | TBD |
(TBD: To be determined in future studies)
Anticancer Activity
Thiazolidinone derivatives are increasingly recognized for their anticancer potential. Research has shown that these compounds can inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. Notably, compounds similar to this compound have been evaluated for their effects on tumor cell lines like HT29 (colon cancer) and MDA-MB 231 (breast cancer).
Case Study:
A recent study evaluated the cytotoxic effects of thiazolidinone derivatives on several cancer cell lines, demonstrating that certain derivatives achieved IC values lower than 10 µM in inhibiting cell growth .
Table 2: Anticancer Activity of Thiazolidinone Derivatives
Compound | Cell Line | IC (µM) |
---|---|---|
This compound | HT29 | TBD |
MDA-MB 231 | TBD |
(TBD: To be determined in future studies)
Antioxidant Activity
Antioxidant properties are critical in counteracting oxidative stress-related diseases. Thiazolidinone derivatives have shown promising results in antioxidant assays, such as the ABTS assay, where they exhibited high percent inhibition values .
Table 3: Antioxidant Activity of Thiazolidinone Derivatives
Compound | Assay Type | Inhibition (%) |
---|---|---|
2-(Chlorophenyl-imino)thiazolidin-4-one | ABTS | 81.8 |
This compound | TBD | TBD |
(TBD: To be determined in future studies)
The biological activities of thiazolidinones are often attributed to their ability to interact with various biological targets. For example:
- Antibacterial Mechanism : These compounds may disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways.
- Anticancer Mechanism : They can induce apoptosis in cancer cells by activating caspases or inhibiting specific kinases involved in cell growth.
Properties
IUPAC Name |
5-[(3-hydroxy-4-methoxyphenyl)methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3S2/c1-13-11(15)10(18-12(13)17)6-7-3-4-9(16-2)8(14)5-7/h3-6,14H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYJSHHXPSLMVKG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=CC2=CC(=C(C=C2)OC)O)SC1=S | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70360961 | |
Record name | (5E)-5-(3-hydroxy-4-methoxybenzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70360961 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
331261-30-4 | |
Record name | (5E)-5-(3-hydroxy-4-methoxybenzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70360961 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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